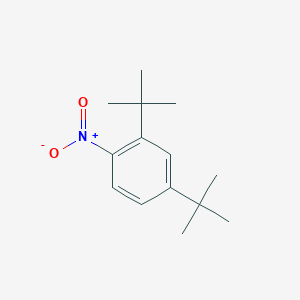![molecular formula C26H28N2O7 B189177 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide CAS No. 78792-75-3](/img/structure/B189177.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide, also known as DMPEP, is a novel psychoactive substance that has recently gained attention in the scientific community. DMPEP belongs to the class of phenethylamines and has been found to have potent stimulant and psychoactive effects.
Wirkmechanismus
The exact mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide is not well understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other stimulants such as amphetamine and cocaine. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulant and psychoactive effects observed.
Biochemische Und Physiologische Effekte
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide has been found to increase the levels of dopamine and norepinephrine in the brain, leading to increased alertness, energy, and mood. It has also been reported to increase heart rate, blood pressure, and body temperature, which are common physiological effects of stimulants.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide has several advantages for lab experiments, including its potent stimulant effects and psychoactive properties, which make it a potential candidate for research in the field of psychiatry and neuropharmacology. However, its limited availability and potential for abuse make it a challenging substance to work with.
Zukünftige Richtungen
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide. One potential area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Another area of interest is its potential as a cognitive enhancer, similar to other stimulants such as modafinil. Additionally, further studies are needed to understand the long-term effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide use, including its potential for addiction and neurotoxicity.
Conclusion:
In conclusion, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide is a novel psychoactive substance with potent stimulant and psychoactive effects. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide in the field of psychiatry and neuropharmacology.
Synthesemethoden
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide involves the reaction of 3,4-dimethoxyphenethylamine with 4-methoxy-2-nitro-5-phenylmethoxybenzaldehyde in the presence of acetic acid and sodium borohydride. The resulting product is then acetylated using acetic anhydride and pyridine to yield N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide. This synthesis method has been described in detail in a recent publication (1).
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide has been found to have potent stimulant effects, similar to other phenethylamines such as amphetamine and methamphetamine. It has also been reported to have psychoactive effects, including euphoria, increased sociability, and enhanced sensory perception. These effects make N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide a potential candidate for research in the field of psychiatry and neuropharmacology.
Eigenschaften
CAS-Nummer |
78792-75-3 |
|---|---|
Produktname |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide |
Molekularformel |
C26H28N2O7 |
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H28N2O7/c1-32-22-10-9-18(13-23(22)33-2)11-12-27-26(29)15-20-14-25(24(34-3)16-21(20)28(30)31)35-17-19-7-5-4-6-8-19/h4-10,13-14,16H,11-12,15,17H2,1-3H3,(H,27,29) |
InChI-Schlüssel |
ARRRPNVTEZWINC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OCC3=CC=CC=C3)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OCC3=CC=CC=C3)OC |
Andere CAS-Nummern |
78792-75-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B189107.png)



